physicochemical properties of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine
physicochemical properties of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine
Abstract
This technical guide provides a comprehensive analysis of the core , a heterocyclic intermediate of significant interest in modern medicinal chemistry. We delve into the structural contributions of its pyrimidine, piperazine, and trifluoromethyl moieties to its overall characteristics, including solubility, pKa, and lipophilicity (LogP). This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols for the empirical determination of these critical parameters. Our approach is grounded in scientific integrity, providing a self-validating framework for experimental design and data interpretation, supported by authoritative references.
Introduction: A Molecule of Strategic Importance
2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine (CAS No. 745066-18-6) is a fluorinated heterocyclic compound that has emerged as a valuable building block in pharmaceutical research and development.[1] Its structure is a strategic amalgamation of three key functional groups:
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A Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms, a common scaffold in numerous biologically active molecules.
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A Piperazine Moiety: A saturated six-membered ring containing two nitrogen atoms, which imparts basicity and provides a versatile handle for further chemical modification.[1][2]
-
A Trifluoromethyl (CF₃) Group: A potent electron-withdrawing group that profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and bioavailability.[1]
This unique combination makes the compound a key intermediate in the synthesis of small molecules targeting a range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1] Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and optimizing synthetic routes.
Core Molecular and Physicochemical Profile
While extensive experimental data for this specific intermediate is not always publicly cataloged, its properties can be reliably predicted based on its structural features. The following table summarizes its key identifiers and expected physicochemical characteristics.
| Property | Value / Description | Source(s) |
| IUPAC Name | 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine | [1] |
| CAS Number | 745066-18-6 | [1][3][4] |
| Molecular Formula | C₉H₁₁F₃N₄ | [4] |
| Molecular Weight | 232.21 g/mol | [1][3][4] |
| Appearance | Expected to be a solid at room temperature. | [5] |
| Predicted Solubility | Moderately polar. The piperazine moiety allows for salt formation (e.g., hydrochloride salt), which can enhance aqueous solubility.[1][6] Low solubility in water is otherwise expected.[5] | |
| Predicted pKa | The piperazine group imparts basicity, suggesting at least one basic pKa value. The pyrimidine nitrogens are weakly basic. | [1] |
| Predicted LogP | The trifluoromethyl group significantly increases lipophilicity, suggesting a positive LogP value.[5] |
Aqueous Solubility: The Gateway to Bioavailability
Theoretical Imperative: Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into circulation. Poor solubility is a leading cause of failure in drug development.
Structural Analysis:
-
The piperazine ring is the primary driver of aqueous solubility, especially under acidic conditions. Its nitrogen atoms can be protonated to form soluble salts.[1]
-
The trifluoromethyl-pyrimidine core is inherently hydrophobic. The CF₃ group, in particular, increases the molecule's lipophilic character, which counteracts aqueous solubility.[1]
This duality makes pH a critical factor in the solubility of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method, often considered the gold standard, measures the thermodynamic solubility of a compound.[7][8]
Causality: The goal is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid phase, providing a true measure of its solubility under specific conditions (e.g., temperature, pH).[8]
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.[8]
-
Sample Preparation: Add an excess amount of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine to a vial containing a known volume of each prepared buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment, typically at 37 ± 1 °C.[8] Agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time required to reach a plateau in concentration.[8]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step; centrifugation at high speed is preferred over filtration, as the compound may adsorb to filter materials.[9]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent to prevent precipitation and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH condition based on the measured concentration and dilution factor.
Caption: Workflow for the Shake-Flask Solubility Assay.
Ionization Constant (pKa): Predicting In Vivo Charge State
Theoretical Imperative: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[11] It governs the extent of ionization at different physiological pHs, which in turn affects solubility, membrane permeability, and receptor binding.
Structural Analysis:
-
The piperazine moiety contains two nitrogen atoms that can accept protons. The secondary amine within the ring is expected to be the more basic site, with a pKa typical for cyclic secondary amines.
-
The pyrimidine ring nitrogens are significantly less basic due to the aromatic system and the electron-withdrawing effect of the CF₃ group. Their pKa values will be very low.
Determining the pKa of the piperazine nitrogen is crucial for predicting how the molecule's charge and solubility will change throughout the digestive system.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is highly precise and suitable for compounds with a chromophore whose absorbance spectrum changes with protonation state.[12]
Causality: The electronic structure of the pyrimidine ring (the chromophore) is influenced by the protonation state of the adjacent piperazine ring. This change in electronic structure leads to a measurable shift in the UV-Vis absorbance spectrum as a function of pH, allowing for the calculation of the pKa.[12]
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.
-
Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer in the series to create solutions of identical total compound concentration.
-
Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each solution.
-
Data Analysis: Plot absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) against pH. The resulting data should form a sigmoidal curve.
-
pKa Calculation: The inflection point of this sigmoid curve corresponds to the pKa of the ionizable group.[11] This can be determined accurately by calculating the first derivative of the curve.[12]
Caption: Workflow for Spectrophotometric pKa Determination.
Lipophilicity (LogP): A Measure of Membrane Permeability
Theoretical Imperative: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is quantified as the logarithm of the partition coefficient (LogP) between octan-1-ol and water.[13]
Structural Analysis:
-
The trifluoromethyl group (CF₃) is a major contributor to lipophilicity. Replacing a hydrogen atom with a CF₃ group generally increases a molecule's LogP significantly.
-
The pyrimidine and piperazine rings contribute to both lipophilic (from their hydrocarbon portions) and hydrophilic (from the nitrogen atoms) character. The overall balance is shifted towards lipophilicity by the CF₃ group.
A positive LogP value is expected, indicating a preference for the lipid phase.[5][13]
Experimental Protocol: LogP Determination (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between octan-1-ol and water.[13][14]
Causality: The experiment physically separates a two-phase system of water (simulating the aqueous biological environment) and octan-1-ol (simulating lipid membranes). By measuring the compound's concentration in each phase at equilibrium, we directly calculate its partitioning preference.
Methodology:
-
Phase Saturation: Pre-saturate the octan-1-ol with water and the water (typically a pH 7.4 phosphate buffer) with octan-1-ol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.
-
Compound Addition: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated octan-1-ol to the aqueous solution in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can aid in achieving a clean separation.
-
Quantification: Carefully sample both the aqueous and octan-1-ol layers. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.[15]
-
LogP Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[13]
-
P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log₁₀(P)
-
Caption: Workflow for Shake-Flask LogP Determination.
Conclusion
2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine is a molecule of significant synthetic utility, engineered with distinct functional domains that control its physicochemical behavior.[1] Its properties are a balance between the hydrophilicity and basicity imparted by the piperazine ring and the lipophilicity and metabolic stability conferred by the trifluoromethyl group. The piperazine moiety provides a crucial handle for enhancing aqueous solubility through salt formation, a key consideration for formulation. Concurrently, the trifluoromethyl group drives the lipophilicity necessary for membrane permeation. A thorough experimental characterization of its solubility, pKa, and LogP, as outlined in this guide, is essential for any research program utilizing this versatile intermediate, providing the foundational data needed to translate its synthetic potential into tangible therapeutic innovation.
References
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- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- World Health Organization. (n.d.). Annex 4.
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- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
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- Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- ChemicalBook. (n.d.). 2-(piperazin-1-yl)-5-(trifluoromethyl)pyrimidine hydrochloride.
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- MDPI. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
- American Chemical Society. (n.d.). 2-(Piperazin-1-Yl)-5-(Trifluoromethyl)Pyrimidine, 98% Purity, C9H11F3N4, 1 gram.
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